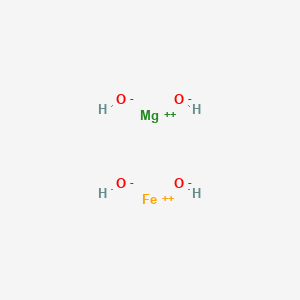
Iron(2+) magnesium hydroxide (1/1/4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(2+) magnesium hydroxide (1/1/4) is a compound that consists of iron(II) ions, magnesium ions, and hydroxide ions in a specific ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iron(2+) magnesium hydroxide can be synthesized by mixing solutions containing iron(II) ions and magnesium ions with a hydroxide source. One common method involves the precipitation reaction where a solution of iron(II) sulfate and magnesium sulfate is mixed with sodium hydroxide. The reaction conditions typically involve maintaining a pH of around 10 using sodium hydroxide solution .
Industrial Production Methods
Industrial production of iron(2+) magnesium hydroxide often involves large-scale precipitation reactions. The solutions of iron(II) and magnesium salts are mixed with a hydroxide source under controlled conditions to ensure the desired stoichiometry and purity of the final product. The precipitate is then filtered, washed, and dried to obtain the compound in its solid form .
Analyse Des Réactions Chimiques
Types of Reactions
Iron(2+) magnesium hydroxide undergoes various types of chemical reactions, including:
Oxidation: Iron(II) ions can be oxidized to iron(III) ions in the presence of oxidizing agents.
Reduction: Iron(III) ions can be reduced back to iron(II) ions using reducing agents.
Substitution: Hydroxide ions can be substituted by other anions in the presence of suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and hydrazine.
Substitution: Reagents such as sodium carbonate can be used to substitute hydroxide ions with carbonate ions
Major Products Formed
Oxidation: Iron(III) hydroxide or iron(III) oxide.
Reduction: Iron(II) hydroxide.
Substitution: Magnesium carbonate and iron carbonate
Applications De Recherche Scientifique
Iron(2+) magnesium hydroxide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other iron and magnesium compounds.
Biology: Investigated for its potential role in biological systems and as a nutrient supplement.
Medicine: Studied for its potential use in drug delivery systems and as an antacid.
Industry: Used in water treatment processes for the removal of heavy metals and other contaminants
Mécanisme D'action
The mechanism of action of iron(2+) magnesium hydroxide involves its ability to interact with various molecular targets and pathways. In biological systems, it can act as a source of essential ions, influencing cellular processes. In water treatment, it acts as an adsorbent, binding to contaminants and facilitating their removal .
Comparaison Avec Des Composés Similaires
Iron(2+) magnesium hydroxide can be compared with other similar compounds such as:
Iron(II) hydroxide: Similar in terms of iron content but lacks magnesium.
Magnesium hydroxide: Similar in terms of magnesium content but lacks iron.
Iron(III) hydroxide: Contains iron in a higher oxidation state.
Magnesium carbonate: Contains magnesium but with carbonate ions instead of hydroxide
Propriétés
Numéro CAS |
128798-50-5 |
|---|---|
Formule moléculaire |
FeH4MgO4 |
Poids moléculaire |
148.18 g/mol |
Nom IUPAC |
magnesium;iron(2+);tetrahydroxide |
InChI |
InChI=1S/Fe.Mg.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
Clé InChI |
ZIZOLPLDZMECCR-UHFFFAOYSA-J |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[Mg+2].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















